molecular formula C7H12N2O B15278505 1-(1H-Pyrazol-4-yl)butan-1-ol

1-(1H-Pyrazol-4-yl)butan-1-ol

Cat. No.: B15278505
M. Wt: 140.18 g/mol
InChI Key: QFBZBQDTEQVJMT-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)butan-1-ol is an organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Pyrazol-4-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then coupled with butanol under palladium-catalyzed conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrazol-4-yl)butan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(1H-Pyrazol-4-yl)butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-4-yl)butan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For instance, pyrazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

  • 1-(1H-Pyrazol-4-yl)ethanol
  • 1-(1H-Pyrazol-4-yl)propan-1-ol
  • 1-(1H-Pyrazol-4-yl)pentan-1-ol

Comparison: 1-(1H-Pyrazol-4-yl)butan-1-ol is unique due to its specific chain length and functional group positioning, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)butan-1-ol

InChI

InChI=1S/C7H12N2O/c1-2-3-7(10)6-4-8-9-5-6/h4-5,7,10H,2-3H2,1H3,(H,8,9)

InChI Key

QFBZBQDTEQVJMT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CNN=C1)O

Origin of Product

United States

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